Pentyl 2-cyanoacrylate
CAS No.: 6701-15-1
Cat. No.: VC3891823
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6701-15-1 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | pentyl 2-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C9H13NO2/c1-3-4-5-6-12-9(11)8(2)7-10/h2-6H2,1H3 |
| Standard InChI Key | SXRFXXNXVPFXDU-UHFFFAOYSA-N |
| SMILES | CCCCCOC(=O)C(=C)C#N |
| Canonical SMILES | CCCCCOC(=O)C(=C)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Pentyl 2-cyanoacrylate, systematically named pentyl 2-cyanoprop-2-enoate, belongs to the α-cyanoacrylate family. Its IUPAC name derives from the pentyl ester group attached to the α-carbon of the cyanoacrylate backbone . The structural formula (Fig. 1) features:
-
A cyano group (-CN) at the α-position, enhancing electrophilicity.
-
A vinyl group (C=C) conjugated with the ester moiety, facilitating polymerization.
-
A pentyl chain (-O-CH) contributing to hydrophobicity and flexibility .
The SMILES notation CCCCCOC(=O)C(=C)C#N and InChIKey SXRFXXNXVPFXDU-UHFFFAOYSA-N uniquely identify its connectivity and stereochemistry .
Table 1: Key Identifiers of Pentyl 2-Cyanoacrylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 6701-15-1 | |
| Molecular Formula | CHNO | |
| Molecular Weight | 167.20 g/mol | |
| XLogP3 | 2.4 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing
Industrial Synthesis Pathways
Pentyl 2-cyanoacrylate is synthesized via a Knoevenagel condensation between cyanoacetate and formaldehyde, followed by depolymerization of the resultant oligomer :
-
Condensation:
Bases like piperidine catalyze the formation of a prepolymer .
-
Depolymerization:
Thermal cracking at 160–200°C under vacuum yields the monomer, stabilized with inhibitors like hydroquinone .
Key Challenges:
-
Moisture Sensitivity: Premature polymerization necessitates anhydrous conditions .
-
Purification: Acidic ion-exchange resins (e.g., MP-SOH) remove residual catalysts .
Physicochemical Properties
Thermal and Solubility Profiles
As a liquid at room temperature, pentyl 2-cyanoacrylate exhibits:
-
Low Volatility: Vapor pressure <41 Pa (inferred from ethyl cyanoacrylate ).
-
Rapid Polymerization: Initiated by ambient moisture, forming exothermic chains .
-
Solubility: Insoluble in polar solvents (water, alcohols) but miscible with toluene and dichloromethane .
Table 2: Comparative Properties of Cyanoacrylates
| Property | Methyl | Ethyl | Butyl | Pentyl (Inferred) |
|---|---|---|---|---|
| Molecular Weight | 111.10 g/mol | 125.13 g/mol | 153.18 g/mol | 167.20 g/mol |
| Vapor Pressure (25°C) | 24 Pa | 41 Pa | 15 Pa | <10 Pa |
| Polymerization Rate | Fastest | Fast | Moderate | Slowest |
Polymerization Mechanisms
Anionic Polymerization
The dominant mechanism involves moisture-initiated chain growth:
-
Initiation: Hydroxide ions (OH) attack the β-carbon, generating a carbanion :
-
Propagation: Sequential monomer addition forms long-chain polymers .
-
Termination: Proton transfer or chain transfer agents halt growth .
Radical Polymerization
Under acidic conditions, radical initiators (e.g., AIBN) enable controlled polymerization :
Applications in Industry and Medicine
Medical Adhesives
-
Wound Closure: Cyanoacrylates like octyl derivatives reduce scarring vs. sutures .
-
Mesh Fixation: n-Butyl-2-cyanoacrylate secures hernia meshes with minimal chronic pain .
Industrial Uses
Comparative Analysis with Related Cyanoacrylates
| Parameter | Pentyl | Butyl | Ethyl | Methyl |
|---|---|---|---|---|
| Flexibility | High | Moderate | Low | Low |
| Adhesion Strength | Moderate | High | High | Highest |
| Histotoxicity | Low | Low | Moderate | High |
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume